molecular formula C18H20N4O2S B6505483 N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1421500-95-9

N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B6505483
CAS No.: 1421500-95-9
M. Wt: 356.4 g/mol
InChI Key: AGNRLTCSMFUPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines several interesting chemical groups, making it a compound of interest for scientific research and industrial applications.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-9-15(21-24-12)18(23)19-11-13-10-16(17-7-4-8-25-17)22(20-13)14-5-2-3-6-14/h4,7-10,14H,2-3,5-6,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNRLTCSMFUPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: : This can be achieved through the reaction of appropriate ketones with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.

  • Introduction of the Thiophene Group: : The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

  • Cyclopentyl and Oxazole Groups: : These groups are incorporated through further organic reactions involving cyclopentyl bromide and oxazole derivatives, respectively.

  • Final Coupling and Functionalization: : The final coupling of the pyrazole and oxazole rings is achieved under specific reaction conditions, often involving coupling agents and catalysts.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. Continuous flow reactors and high-throughput screening can be employed to enhance reaction efficiency and product purity. Process optimization would focus on minimizing the use of hazardous reagents and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.

  • Reduction: : Reduction of the compound may occur at the carboxamide group, leading to the formation of corresponding amines or alcohols.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can take place on the cyclopentyl and thiophene rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like potassium permanganate or hydrogen peroxide are used.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride may be employed.

  • Catalysts: : Palladium on carbon (Pd/C) or other transition metal catalysts are often utilized in substitution reactions.

Major Products

The major products of these reactions vary based on the conditions used but include oxidized derivatives, reduced amines or alcohols, and substituted thiophene or cyclopentyl derivatives.

Scientific Research Applications

Research indicates that N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide exhibits several biological activities:

  • Enzyme Modulation : The compound has shown potential in modulating enzyme activity, particularly kinases involved in signaling pathways related to cell growth and apoptosis. This suggests its utility in cancer therapy where such pathways are often dysregulated.
  • Receptor Interaction : Studies have indicated that the compound may interact with various receptors, including histone deacetylases (HDACs), which are critical targets in cancer treatment. Its binding affinity to these enzymes is essential for understanding its pharmacodynamics and therapeutic effects.
  • Neuropharmacology : The compound's structural features suggest potential applications in treating neurological disorders by modulating neurotransmitter systems. Its ability to act as a positive allosteric modulator for certain receptors indicates promise in conditions like schizophrenia and anxiety disorders.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps including:

  • Formation of the Pyrazole Ring : Utilizing cyclopentyl and thiophene precursors under controlled conditions.
  • Oxazole Formation : Incorporating the oxazole moiety through cyclization reactions.
  • Final Coupling Reactions : To achieve the desired carboxamide structure.

The mechanism of action is believed to involve the inhibition or activation of specific molecular targets, leading to downstream effects on cell signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the compound's pharmacological potential:

Case Study 1: Cancer Therapeutics

A study examining the interaction of this compound with HDACs revealed significant inhibition of cancer cell proliferation in vitro. The findings suggest that it could serve as a lead compound for developing novel anticancer agents targeting epigenetic modifications.

Case Study 2: Neurological Disorders

Research on the compound's effects on mGluR5 receptors demonstrated an EC50 value of 77 nM, indicating strong modulation capabilities. This positions it as a candidate for further exploration in treating neuropsychiatric conditions such as schizophrenia and anxiety disorders.

Mechanism of Action

The mechanism by which N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to modulation of specific biochemical pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-thiazole-3-carboxamide

  • **N-{[1-cyclopentyl-5-(furan-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide offers a distinct balance of lipophilicity and polarizability. This unique combination enhances its ability to traverse biological membranes and interact with hydrophobic pockets within proteins, making it a valuable candidate for drug discovery and biochemical research.

There you have it—a comprehensive look into this compound. Hope it adds a spark to your scientific exploration!

Biological Activity

N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC16_{16}H18_{18}N4_{4}O2_{2}S
Molecular Weight350.4 g/mol
CAS Number1421459-27-9

This compound features a pyrazole ring, a cyclopentyl group, and a thiophene moiety, which are critical for its biological activity.

Pharmacological Profile

This compound has been studied for its interactions with various biological targets:

  • Metabotropic Glutamate Receptor 5 (mGluR5) :
    • It has been shown to modulate mGluR5 activity, which is implicated in numerous neurological disorders. Experimental studies indicate an EC50 value of approximately 77 nM for mGluR5-mediated responses, suggesting significant potency in receptor modulation .
  • Anticancer Activity :
    • Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values below 10 µM against human leukemia and breast adenocarcinoma cell lines .

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF7 spheroids. The results showed a significant reduction in cell viability, indicating potential as an anticancer agent.

Compound NameCell LineIC50 (µM)Mechanism of Action
N-{[1-cyclopentyl...}MCF78.0Induction of apoptosis
DoxorubicinMCF70.65DNA intercalation

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it may reduce oxidative stress and inflammation in neuronal cells, further supporting its potential therapeutic applications in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.